(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone
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Overview
Description
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone: is a chemical compound with a complex structure that includes a thiazepane ring, a phenyl group, and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone typically involves multiple steps, starting with the construction of the thiazepane ring. One common approach is to start with a suitable thiazepane precursor and introduce the phenyl and thiophen-2-yl groups through subsequent reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents onto the thiazepane ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone: has several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone: can be compared with other similar compounds, such as:
(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one: : This compound has a similar structure but differs in the presence of a but-2-en-1-one group instead of a phenyl group.
Other thiazepane derivatives: : These compounds may have different substituents or functional groups, leading to variations in their chemical properties and applications.
The uniqueness of This compound
Properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c18-16(14-7-4-11-21-14)17-9-8-15(22(19,20)12-10-17)13-5-2-1-3-6-13/h1-7,11,15H,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKMIIMIYINHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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